Spirapril hydrochloride

Descripción general

Descripción

El hidrocloruro de spirapril es un inhibidor de la enzima convertidora de angiotensina (ECA) utilizado principalmente como un fármaco antihipertensivo para tratar la hipertensión y la insuficiencia cardíaca congestiva . Es un profármaco que se convierte en su metabolito activo, spiraprilat, después de la administración oral . El hidrocloruro de spirapril pertenece al grupo de inhibidores de la ECA dicarboxílicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de spirapril implica múltiples pasos, comenzando con los derivados de ácidos dicarboxílicos apropiadosLas condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial del hidrocloruro de spirapril sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción. El producto final se purifica utilizando técnicas como la cristalización y la cromatografía para asegurar que cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de spirapril experimenta diversas reacciones químicas, incluyendo la hidrólisis, la oxidación y la sustitución.

Reactivos y condiciones comunes:

Hidrólisis: Implica el uso de agua o soluciones acuosas en condiciones ácidas o básicas para convertir el hidrocloruro de spirapril en spiraprilat.

Oxidación: Típicamente implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Sustitución: Implica el reemplazo de grupos funcionales utilizando reactivos como los halógenos o los nucleófilos.

Principales productos formados: El producto principal formado por la hidrólisis del hidrocloruro de spirapril es el spiraprilat, el metabolito activo. Las reacciones de oxidación y sustitución pueden conducir a varios derivados dependiendo de los reactivos y las condiciones utilizadas .

Aplicaciones Científicas De Investigación

El hidrocloruro de spirapril tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de los inhibidores de la ECA y sus interacciones con las enzimas.

Biología: Se investiga por sus efectos sobre los procesos celulares y las vías de señalización relacionadas con la regulación de la presión arterial.

Medicina: Se estudia ampliamente por su potencial terapéutico en el tratamiento de la hipertensión y la insuficiencia cardíaca. La investigación también se centra en su farmacocinética y farmacodinámica.

Industria: Se utiliza en el desarrollo de nuevos fármacos antihipertensivos y formulaciones

Mecanismo De Acción

El hidrocloruro de spirapril ejerce sus efectos inhibiendo la enzima convertidora de angiotensina (ECA), que es responsable de convertir la angiotensina I en la angiotensina II vasoconstrictora . Al bloquear esta conversión, el hidrocloruro de spirapril reduce los niveles de angiotensina II, lo que lleva a una disminución de la vasoconstricción y la secreción de aldosterona. Esto da como resultado una menor presión arterial y una menor tensión en el corazón . El metabolito activo, spiraprilat, compite con la angiotensina I por la unión a la ECA, inhibiendo eficazmente su actividad .

Compuestos similares:

- Enalapril

- Lisinopril

- Ramipril

- Quinapril

Comparación: El hidrocloruro de spirapril es único entre los inhibidores de la ECA debido a sus vías de eliminación dual, siendo excretado tanto hepática como renalmente . Esta característica permite su uso en pacientes con insuficiencia renal, proporcionando una ventaja terapéutica sobre otros inhibidores de la ECA que se eliminan principalmente a través de los riñones . Además, el hidrocloruro de spirapril tiene una vida media más larga en comparación con algunos otros inhibidores de la ECA, lo que puede contribuir a sus efectos antihipertensivos sostenidos .

Comparación Con Compuestos Similares

- Enalapril

- Lisinopril

- Ramipril

- Quinapril

Comparison: Spirapril hydrochloride is unique among ACE inhibitors due to its dual elimination pathways, being excreted both hepatically and renally . This characteristic allows for its use in patients with renal impairment, providing a therapeutic advantage over other ACE inhibitors that are primarily eliminated through the kidneys . Additionally, this compound has a longer half-life compared to some other ACE inhibitors, which may contribute to its sustained antihypertensive effects .

Actividad Biológica

Spirapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor primarily used for the management of hypertension. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and various physiological effects, which are crucial for understanding its therapeutic benefits and potential side effects.

This compound functions as a non-sulfhydryl, non-competitive inhibitor of ACE. By inhibiting ACE, spirapril reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to several physiological effects:

- Decreased Blood Pressure : The inhibition of angiotensin II results in vasodilation and reduced blood pressure due to decreased peripheral vascular resistance.

- Reduced Aldosterone Secretion : Lower levels of angiotensin II lead to decreased secretion of aldosterone, which in turn reduces sodium reabsorption in the kidneys, promoting diuresis .

- Increased Bradykinin Levels : Spirapril may also enhance bradykinin levels, a vasodilator, thereby contributing to its antihypertensive effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Bioavailability : Approximately 50% following oral administration.

- Metabolism : Spirapril is metabolized in the liver to its active form, spiraprilat.

- Elimination : The route of elimination and specific half-life data are not well-defined but are critical for understanding dosing regimens .

Biological Activity Summary Table

| Parameter | Details |

|---|---|

| Drug Class | ACE Inhibitor |

| Mechanism | Non-competitive inhibition of ACE |

| Bioavailability | 50% |

| Active Metabolite | Spiraprilat |

| Primary Effects | Decreased blood pressure, reduced aldosterone secretion |

| Secondary Effects | Increased bradykinin levels |

Research Findings and Case Studies

Several studies have explored the efficacy and safety profile of this compound:

-

Efficacy in Hypertension Management :

- A clinical trial demonstrated that spirapril significantly lowered systolic and diastolic blood pressure in patients with essential hypertension compared to placebo .

- The study indicated that patients experienced a reduction in total peripheral resistance and a slight increase in cardiac output, suggesting that spirapril not only lowers blood pressure but also improves cardiac function .

- Impact on Heart Failure :

- Long-term Safety Profile :

Propiedades

IUPAC Name |

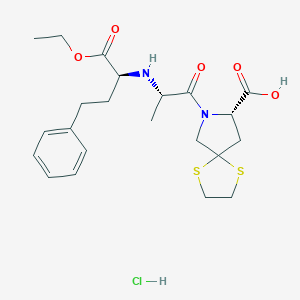

(8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H/t15-,17-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDOLNORSLLQDI-OOAIBONUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044272 | |

| Record name | Spirapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94841-17-5 | |

| Record name | Spirapril hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094841175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-[(2S)-2-[[(1S)-1-ethoxycarbonyl-3-phenylpropyl] amino]propanoyl]-1,4-dithiaspiro [4.4]nonane-7-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIRAPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCC25LM897 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.